Enhanced Photoluminescence Lifetime & Quantum Yield in Ir(III) Complexes
When complexed with iridium(III), the 3,8-diphenylphenanthroline ligand confers a dramatically enhanced photoluminescence lifetime and quantum yield compared to complexes with unsubstituted phenanthroline or a mono-phenyl analog. The [Ir(phen)₂(3,8-diphenylphen)]³⁺ complex (2) exhibits an emission lifetime (τem) of up to 18.3 μs and a quantum yield (Φem) of 0.0178 in acetonitrile, a 4.4-fold increase in lifetime over the analogous unsubstituted phen complex (1) [1].
| Evidence Dimension | Emission Lifetime (τem) and Quantum Yield (Φem) of Heteroleptic Ir(III) Complexes |
|---|---|
| Target Compound Data | [Ir(phen)₂(3,8-diphenylphen)]³⁺ (Complex 2): τem = 17.6-18.3 μs, Φem = 0.0178 |
| Comparator Or Baseline | 1. [Ir(phen)₃]³⁺ (Complex 1): τem = 4.12-4.17 μs, Φem = 0.0040; 2. [Ir(phen)₂(3-phenylphen)]³⁺ (Complex 4): τem = 3.65-3.75 μs, Φem = 0.0067 |
| Quantified Difference | 4.4-fold longer lifetime and 4.45-fold higher quantum yield vs. Complex 1; 4.9-fold longer lifetime vs. Complex 4. |
| Conditions | Room temperature in acetonitrile (CH₃CN). |
Why This Matters
A 4.4-fold longer excited-state lifetime is a critical differentiator for applications requiring sustained energy transfer, such as photoredox catalysis or luminescent sensing.
- [1] Li, X., et al. (2019). Heteroleptic Ir(III)N6 Complexes with Long-Lived Triplet Excited States and In Vitro Photobiological Activities. ACS Applied Materials & Interfaces, 11(4), 3629–3644. View Source
